1-Bromo-2-propylbenzene
Description
1-Bromo-2-propylbenzene (CAS: 19614-14-3) is an aromatic compound with the molecular formula C₉H₁₁Br and a molecular weight of 199.088 g/mol. Its IUPAC Standard InChIKey is SRXJZMLETPOSSJ-UHFFFAOYSA-N, and its structure consists of a benzene ring substituted with a bromine atom at position 1 and a linear propyl group at position 2 .
Properties
IUPAC Name |
1-bromo-2-propylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJZMLETPOSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19614-14-3 | |
| Record name | 1-bromo-2-propylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
1-Bromo-2-propylbenzene can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 1-bromopropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Bromination of 2-Propylbenzene: Another method involves the bromination of 2-propylbenzene using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Chemical Reactions Analysis
1-Bromo-2-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (NH₂R).
Oxidation and Reduction: The propyl group in this compound can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Scientific Research Applications
Introduction to 1-Bromo-2-propylbenzene
This compound, also known as 2-bromopropylbenzene, is an organic compound characterized by a bromine atom and a propyl group attached to a benzene ring. The molecular formula for this compound is , and it is classified as a brominated aromatic hydrocarbon. This compound plays a significant role in various scientific and industrial applications, particularly in organic synthesis, medicinal chemistry, and materials science.
Synthesis of this compound
This compound can be synthesized through several methods, including:
- Electrophilic Aromatic Substitution : This method involves the bromination of propylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
- Friedel-Crafts Alkylation : Propyl chloride can be reacted with benzene in the presence of aluminum chloride to produce propylbenzene, which is subsequently brominated.
These synthetic routes require careful control of reaction conditions to optimize yield and purity .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the development of pharmaceuticals. It serves as a building block for synthesizing drug candidates, particularly those targeting specific biological pathways or mechanisms. Research has indicated potential biological activities, including mutagenicity and cytotoxicity, necessitating thorough evaluation during drug development .
Material Science
The compound is employed in materials science for the preparation of polymers and advanced materials with tailored properties. Its unique structure allows for modifications that enhance material characteristics such as thermal stability and mechanical strength.
Industrial Chemistry
In industrial applications, this compound acts as a reagent in various chemical processes. It is used in the production of specialty chemicals and can facilitate reactions leading to the formation of alcohols, ethers, or amines through nucleophilic substitution reactions .
Reaction Pathways
- Nucleophilic Substitution : The compound can react with nucleophiles in polar aprotic solvents, which stabilize transition states and enhance reaction rates.
- Oxidation : It can be oxidized to form corresponding alcohols or carboxylic acids using agents like potassium permanganate.
- Reduction : Using reducing agents such as lithium aluminum hydride can convert it into alkanes.
Safety Considerations
Handling this compound requires caution due to its potential reactivity with strong oxidizing agents and its classification as an irritant .
Genotoxicity Assessment
A systematic examination highlighted the importance of evaluating compounds like this compound for potential genetic damage. Studies have shown that brominated compounds may exhibit mutagenic properties, necessitating comprehensive risk assessments based on human and animal data .
Cytotoxicity Studies
In vitro studies have demonstrated that brominated compounds can induce cytotoxic effects across various cell lines. The mechanisms often involve oxidative stress and DNA damage pathways, critical for understanding safety profiles during pharmaceutical development .
Mechanism of Action
The mechanism of action of 1-bromo-2-propylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, leading to the formation of a sigma complex. The subsequent loss of a proton restores the aromaticity of the benzene ring . In nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond .
Comparison with Similar Compounds
Physical Properties :
- Boiling Point (Tboil) : 217.2°C (490.35 K)
- Melting Point (Tfus) : -46.38°C (226.77 K)
- 3D Structure : Available via NIST’s Molfile or SD file formats .
This compound is used in organic synthesis, particularly in cross-coupling reactions, due to the reactivity of the bromine atom.
Comparison with Similar Compounds
Alkyl-Substituted Bromobenzenes
Alkyl substituents influence physical properties and reactivity based on their size, branching, and electronic effects.
Key Observations :
- Boiling Points : The linear propyl group in this compound allows stronger van der Waals interactions, leading to a higher boiling point (217.2°C) compared to 2-bromo-1,3,5-triisopropylbenzene (96–97°C). Despite the latter’s higher molecular weight, steric hindrance from bulky isopropyl groups reduces intermolecular forces .
- Branching Effects : Branched substituents (e.g., isopropyl) typically lower boiling points due to reduced surface area for interactions. This suggests that 1-bromo-2-isopropylbenzene likely has a lower boiling point than its linear propyl counterpart, though direct data is unavailable .
Electron-Withdrawing Group-Substituted Bromobenzenes
Electron-withdrawing groups (EWGs) like nitro or trifluoromethyl alter electronic properties and reactivity.
Key Observations :
- Boiling Points : The nitro group in 1-bromo-2-nitrobenzene increases polarity, resulting in a higher boiling point (261°C) than this compound (217.2°C) .
- Reactivity : EWGs deactivate the benzene ring toward electrophilic substitution, making 1-bromo-2-nitrobenzene less reactive in such reactions compared to alkyl-substituted analogs .
Halogenated and Mixed-Substituent Bromobenzenes
Substituents like fluorine or sulfur-containing groups introduce unique electronic and steric effects.
Key Observations :
Branched Alkyl Bromobenzenes
Branched alkyl groups impact physical properties and synthetic applications.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 1-(2-Bromo-2-methylpropyl)benzene | C₁₀H₁₃Br | 213.12 | Branched bromoalkyl chain |
Key Observations :
- Spectroscopic Differences : The branched structure of 1-(2-bromo-2-methylpropyl)benzene is evident in its <sup>1</sup>H NMR spectrum (δ 1.82 ppm for methyl groups), contrasting with the linear propyl group’s expected triplet or quartet signals .
Biological Activity
1-Bromo-2-propylbenzene, also known as 1-bromo-2-isopropylbenzene, is an organic compound with the molecular formula CHBr and a molecular weight of approximately 199.088 g/mol. This compound has garnered attention in various fields of research due to its biological activity, particularly in toxicology and environmental science.
- IUPAC Name : this compound
- CAS Number : 19614-14-3
- Molecular Weight : 199.088 g/mol
- Boiling Point : 490.35 K (approximately 217.2 °C)
- Melting Point : 226.77 K (approximately -46.4 °C)
The structure of this compound consists of a bromine atom attached to a propyl group on the second carbon of a benzene ring, which influences its reactivity and biological interactions.
Toxicological Studies
This compound has been studied for its potential toxic effects on human health and the environment. Research indicates that exposure to this compound can lead to various health issues, primarily due to its irritant properties:
- Skin Irritation : It is classified as a skin irritant, causing dermatitis upon contact with skin .
- Respiratory Effects : Inhalation exposure may lead to respiratory tract irritation, as indicated by various studies assessing occupational exposure risks .
Environmental Impact
The environmental persistence and bioaccumulation potential of halogenated compounds like this compound raise concerns about their long-term ecological impacts. Studies have shown that such compounds can disrupt aquatic ecosystems and accumulate in the food chain .
Case Study 1: Occupational Exposure
A study involving workers exposed to various chemicals, including this compound, highlighted significant cases of contact dermatitis and respiratory issues. The analysis involved patch testing and clinical examinations revealing that many workers exhibited allergic reactions or irritant contact dermatitis due to prolonged exposure to this compound .
Case Study 2: Ecotoxicological Assessment
Research conducted on sediment samples from industrial sites detected residues of halogenated compounds, including this compound. The ecotoxicological assessment demonstrated adverse effects on aquatic organisms, leading to recommendations for stricter regulations on the discharge of such compounds into water bodies .
Table: Summary of Biological Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
